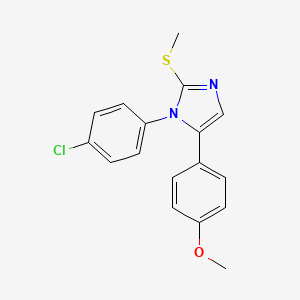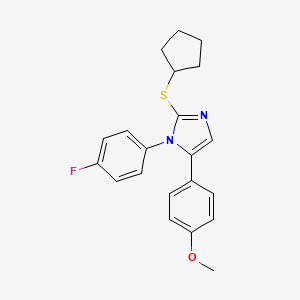
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole, also known as CMPI, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 312.8 g/mol and a melting point of 135-136 °C. CMPI is a type of imidazole, a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. CMPI has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as an intermediate in the synthesis of various bioactive compounds. For example, it has been used in the synthesis of antifungal and antibacterial compounds, and as a starting material in the synthesis of anti-tumor compounds. In biochemistry, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as a ligand in the synthesis of metal complexes, which are important for the study of biological processes. In pharmacology, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been used as an inhibitor of various enzymes.
Mecanismo De Acción
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has also been found to inhibit the activity of various proteases, including matrix metalloproteinases (MMPs) and cathepsins.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which are involved in the metabolism of drugs and other xenobiotics. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has also been found to inhibit the activity of various proteases, including MMPs and cathepsins. 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has been found to have anti-inflammatory and anti-allergic effects, as well as anti-tumor effects. It has also been found to have anti-fungal and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole has several advantages and limitations for use in lab experiments. One advantage of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is that it is relatively easy to synthesize in a two-step process. Additionally, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is relatively stable, making it suitable for use in long-term experiments. However, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole is a potential inhibitor of CYP enzymes, which can lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole. One potential direction is to further explore the anti-inflammatory, anti-allergic, and anti-tumor effects of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole. Additionally, further research into the mechanism of action of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole could lead to the development of novel therapeutic strategies. Further research into the synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole could lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into the use of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole as a ligand in metal complexes could lead to the development of novel bioactive compounds. Finally, further research into the use of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole as an inhibitor of various enzymes could lead to the development of novel therapeutic strategies.
Métodos De Síntesis
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole can be synthesized in a two-step process. First, 4-chlorophenol and 4-methoxyphenol are reacted with sulfuric acid and sodium nitrite in aqueous solution to form the intermediate, 4-chloro-4-methoxyphenylsulfonium nitrite. This intermediate is then reacted with anhydrous ammonia in aqueous solution to form 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-21-15-9-3-12(4-10-15)16-11-19-17(22-2)20(16)14-7-5-13(18)6-8-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGGPTYFRRKLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586502.png)
![N-(4-chlorophenyl)-2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586511.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6586533.png)
![2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6586536.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)
![5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole](/img/structure/B6586551.png)

![1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole](/img/structure/B6586561.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586569.png)

![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)
![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6586583.png)